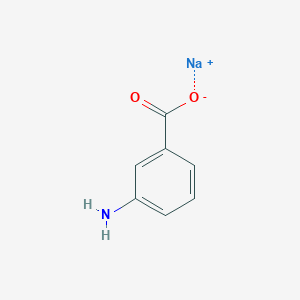

Sodium 3-aminobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3-aminobenzoate, also known as sodium aminobenzoate, is a white crystalline powder that is used in many applications. It is an important compound in the production of dyes, pharmaceuticals, and other chemicals. It is also used in food and beverage as a preservative and flavor enhancer. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Pharmacokinetics in Ophthalmology

A study explored the pharmacokinetics of para-aminobenzoic acid (PABA), a compound related to Sodium 3-aminobenzoate, when introduced into the rabbit eye by phonophoresis. This research indicated the potential of PABA for treating degenerative processes in the retina, suggesting a possible application for related compounds like this compound in ophthalmological treatments (Panova et al., 1995).

Coordination Chemistry

Research into the crystal structures of sodium 4-amino-2-hydroxybenzoate dihydrate, a compound structurally similar to this compound, has contributed to understanding the coordination properties of aminobenzoate ligands in complexes with alkali metals. This study offers insights into the chemical behavior of such compounds in various applications, including materials science and coordination chemistry (Rzączyńska et al., 2004).

Hydrogel Systems for Health and Personal Care

The synthesis of sodium alginate-based hydrogel systems using o-aminobenzoic acid and m-aminobenzoic acid, which are closely related to this compound, demonstrated applications in health and personal care formulations. These hydrogel systems, characterized by thixotropic behavior, show potential as delivery systems or sprayable gel materials for transporting active molecules (Chhatbar et al., 2012).

Corrosion Inhibition in Industrial Applications

A study on the corrosion inhibition efficiencies of various nitrogen compounds, including 2-aminobenzimidazole (2-ABA), which shares functional groups with this compound, revealed their effectiveness in preventing corrosion on steel in sodium chloride media. This research highlights the potential use of similar compounds in industrial corrosion prevention (Gece & Bilgiç, 2009).

Future Directions

The use of Sodium 3-aminobenzoate and similar compounds in medical and pharmaceutical applications is an area of ongoing research. For instance, aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Future research may explore new therapeutic uses for these compounds.

Mechanism of Action

Target of Action

Sodium 3-aminobenzoate, also known as aminobenzoic acid, primarily targets the p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of 3-aminobenzoate . Additionally, this compound acts on nerve endings and nerve trunks, making it an effective local anesthetic .

Mode of Action

This compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it reduces the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The biodegradation pathway of 3-aminobenzoate has been documented . This compound is involved in the degradation of 3-aminobenzoate, leading to the production of 5-aminosalicylate . This process incorporates one oxygen atom from dioxygen into the product .

Pharmacokinetics

The pharmacokinetics of this compound is similar to other local anesthetics. It is rapidly distributed into highly perfused tissues and eliminated . The elimination of this compound from plasma is characterized by a very rapid initial phase followed by a relatively slow terminal phase . The pharmacokinetic parameters of uptake, clearance, and metabolic clearance are influenced by temperature .

Result of Action

The result of this compound’s action is a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It has been shown to have a good local anesthetic effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pharmacokinetic parameters of this compound, such as uptake, clearance, and metabolic clearance, increase with increasing water temperature . This suggests that the compound’s action can be influenced by the temperature of the environment.

Biochemical Analysis

Biochemical Properties

Sodium 3-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. A notable enzyme is the 3-aminobenzoate 6-monooxygenase, which is involved in the degradation of 3-aminobenzoate . This enzyme catalyzes the conversion of this compound to 5-aminosalicylate .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in the degradation of 3-aminobenzoate .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with 3-aminobenzoate 6-monooxygenase . This enzyme is capable of catalyzing the conversion of this compound to 5-aminosalicylate, incorporating one oxygen atom from dioxygen into the product .

Temporal Effects in Laboratory Settings

It is known that 3-aminobenzoate 6-monooxygenase, which interacts with this compound, is essential for 3-aminobenzoate degradation .

Metabolic Pathways

This compound is involved in the metabolic pathway of 3-aminobenzoate degradation . It interacts with the enzyme 3-aminobenzoate 6-monooxygenase, which plays a crucial role in this pathway .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3-aminobenzoate can be achieved through a two-step process involving the reaction of 3-nitrobenzoic acid with sodium hydroxide followed by reduction of the resulting product with hydrogen gas and palladium on carbon catalyst.", "Starting Materials": [ "3-nitrobenzoic acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzoic acid in water and add sodium hydroxide solution to it.", "Step 2: Heat the reaction mixture until the pH reaches 8-9.", "Step 3: Allow the mixture to cool and filter the resulting product.", "Step 4: Wash the product with water and dry it.", "Step 5: Dissolve the product in ethanol and add palladium on carbon catalyst.", "Step 6: Pass hydrogen gas through the reaction mixture until the reaction is complete.", "Step 7: Filter the resulting product and wash it with water.", "Step 8: Dry the product to obtain Sodium 3-aminobenzoate." ] } | |

| 17264-94-7 | |

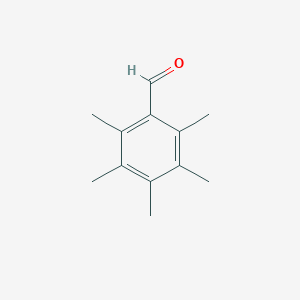

Molecular Formula |

C7H7NNaO2 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

sodium;3-aminobenzoate |

InChI |

InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |

InChI Key |

OOYSSNNCRLBWDA-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

SMILES |

C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O.[Na] |

| 17264-94-7 | |

Related CAS |

99-05-8 (Parent) |

Origin of Product |

United States |

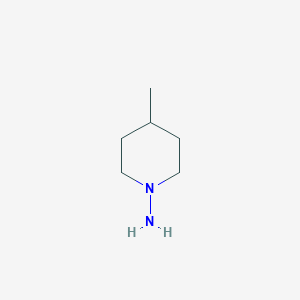

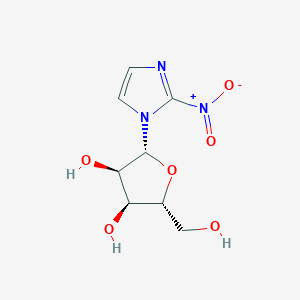

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

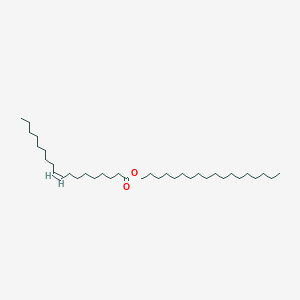

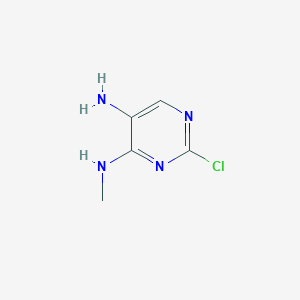

Feasible Synthetic Routes

Q1: What is the role of Sodium 3-aminobenzoate in the study?

A1: In this study, this compound acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.

Q2: Does the research discuss the biological activity or applications of this compound itself?

A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of this compound beyond its role as a ligand in this specific chemical context [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)

![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)

![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)

![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)